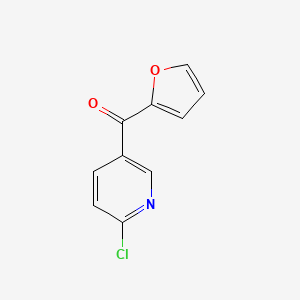

2-Chloro-5-(2-furanoyl)pyridine

Descripción

Contextualization within Halogenated Pyridine (B92270) Derivatives and Furan-Substituted Compounds

The chemical architecture of 2-Chloro-5-(2-furanoyl)pyridine places it within two major families of organic compounds: halogenated pyridines and furan-substituted compounds. Both classes are renowned for their broad utility and diverse biological activities.

Halogenated Pyridines are fundamental building blocks in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. google.comresearchgate.net The presence of a halogen atom, such as chlorine, on the pyridine ring provides a reactive handle for various chemical transformations. nih.gov Specifically, the 2-chloro substituent makes the carbon atom at that position susceptible to nucleophilic aromatic substitution and a key partner in metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular frameworks. nih.gov The development of selective halogenation methods for pyridine rings remains a crucial area of research, underscoring the importance of these intermediates. researchgate.net

Furan-Substituted Compounds are also of immense interest due to the prevalence of the furan (B31954) ring in numerous natural products and biologically active molecules. nih.gov The furan moiety is associated with a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.gov Its incorporation into molecular design is a common strategy in medicinal chemistry to enhance biological efficacy and modulate pharmacokinetic properties. nih.gov The combination of a furan ring with other heterocyclic systems, like pyridine, has been shown to result in compounds with potent and diverse biological effects. nih.gov

Thus, this compound emerges as a hybrid structure, potentially harnessing the synthetic versatility of chloropyridines and the biological significance of the furan scaffold.

Significance in Contemporary Organic Synthesis Research

The significance of this compound in modern organic synthesis lies primarily in its potential as a versatile intermediate. Its bifunctional nature—possessing both a reactive halogenated pyridine core and a ketone linkage to a furan ring—offers multiple avenues for chemical modification.

Researchers can exploit the chloro-group for introducing a variety of substituents through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or nucleophilic displacement. This allows for the systematic elaboration of the pyridine section of the molecule to build libraries of compounds for screening purposes. Simultaneously, the furanoyl group's ketone functionality can be targeted for reactions such as reduction, oxidation, or condensation to further diversify the molecular structure. This dual reactivity makes it a valuable precursor for creating novel chemical entities with tailored properties. While specific large-scale applications are not widely documented, its structural motifs are found in more complex molecules investigated for various properties, including potential use as telomerase inhibitors or antitumor agents. nih.gov

Overview of Current Research Trajectories and Knowledge Gaps

While the constituent parts of this compound are well-studied, dedicated research on the compound itself appears to be in a nascent stage. There is a noticeable gap in the scientific literature regarding its specific synthesis, detailed characterization, and evaluation of its biological or material properties.

Current research trajectories for similar halogenated pyridine-furan structures often focus on their potential applications in medicinal chemistry. For instance, studies on novel pyridine derivatives containing other aromatic moieties have shown promise in areas like cancer research. nih.gov The combination of pyridine and furan rings in other molecular contexts has been explored for developing agents with antimicrobial activity. nih.gov

The primary knowledge gap is the lack of empirical data for this compound. Future research could logically proceed in the following directions:

Development of optimized and scalable synthetic routes to make the compound more accessible for widespread study.

Thorough investigation of its reactivity , mapping out its behavior in various organic reactions to establish its profile as a synthetic intermediate.

Screening for biological activity , including antimicrobial, antifungal, and anticancer assays, based on the known properties of its structural components. nih.govnih.gov

Exploration in materials science , where pyridine and furan-based polymers and coordination complexes have shown interesting properties.

Addressing these gaps through focused investigation will be crucial to fully unlock the potential of this intriguing heterocyclic compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H6ClNO2 | chembk.com |

| Molar Mass | 207.61 g/mol | chembk.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(6-chloropyridin-3-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQAGVRTKLSCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641816 | |

| Record name | (6-Chloropyridin-3-yl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-43-3 | |

| Record name | (6-Chloropyridin-3-yl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 5 2 Furanoyl Pyridine

Retrosynthetic Analysis of the 2-Chloro-5-(2-furanoyl)pyridine Scaffold

A retrosynthetic analysis of this compound reveals two principal disconnection points that guide the design of synthetic routes. lakotalakes.comadvancechemjournal.com The most logical disconnections are the C-C bond of the ketone and the C-Cl bond on the pyridine (B92270) ring.

Disconnection A: Ketone C-C Bond This approach disconnects the molecule at the carbonyl group, leading to two key synthons: a 5-substituted-2-chloropyridine and a 2-furoyl synthon. The corresponding synthetic equivalents would be a 2-chloropyridine (B119429) derivative suitable for acylation or cross-coupling and a 2-furoyl chloride or a related furan-based organometallic reagent.

Disconnection B: Pyridine C-Cl Bond Alternatively, disconnecting the C-Cl bond suggests a synthetic strategy where the furanoylpyridine core is assembled first, followed by a late-stage selective chlorination at the C2 position of the pyridine ring. This route relies on the precursor (pyridin-3-yl)(furan-2-yl)methanone, which would then undergo regioselective chlorination.

These two primary retrosynthetic pathways form the basis for the direct synthesis and multi-step sequence approaches discussed below. advancechemjournal.comresearchgate.net

Direct Synthesis Approaches

Direct synthesis focuses on constructing the target molecule in a minimal number of steps, typically by forming the key bonds on a pre-functionalized scaffold.

A common and direct method involves forming the carbon-carbon bond between the two heterocyclic rings. This can be achieved through established cross-coupling techniques or classical acylation reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aryl or heteroaryl systems. nih.gov

Suzuki-Miyaura Coupling : This reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of this compound, this could involve reacting a 2-chloro-5-halopyridine (where the halo is Br or I) with a 2-furanoylboronic acid or ester. However, the synthesis and stability of 2-furanoylboronic acids can be challenging. An alternative Suzuki approach could involve coupling 2-chloro-5-boronic acid pyridine with a 2-halofuran derivative, followed by oxidation, though this is a less direct route. researchgate.netresearchgate.net The use of aqueous media and specialized ligands can improve yields and sustainability for chloropyridine couplings. researchgate.netrsc.org

Negishi Coupling : This reaction couples an organozinc compound with an organohalide. A potential route involves the preparation of a 2-furoylzinc halide, which is then coupled with 2,5-dihalopyridine. The chemoselectivity of the coupling at the 5-position over the 2-position would be a critical factor. The development of stable organozinc reagents has made this a more practical option for large-scale synthesis. researchgate.net

Stille Coupling : The Stille reaction uses an organotin reagent to couple with an organohalide. wikipedia.orgorganic-chemistry.org A feasible pathway is the reaction of 2-(tributylstannyl)furan (B54039) with 2-chloro-5-iodopyridine (B1352245) in the presence of a palladium catalyst. youtube.com Organotin reagents are known for their stability and tolerance of various functional groups, though their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Cross-Coupling Reactions for C-C Bond Formation

| Reaction | Organometallic Reagent | Halide Partner | Catalyst System (Typical) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | 2-Furanoylboronic acid/ester | 2-Chloro-5-bromopyridine | Pd(OAc)₂, SPhos, K₂CO₃ | Low toxicity of boron reagents; often high yields. libretexts.orgresearchgate.net | Instability of some organoboron reagents; requires strong base. nih.gov |

| Negishi | 2-Furoylzinc chloride | 2-Chloro-5-iodopyridine | Pd(PPh₃)₄ | High reactivity and functional group tolerance. researchgate.net | Moisture-sensitive reagents; zinc waste. |

| Stille | 2-(Tributylstannyl)furan | 2-Chloro-5-carbonyl chloride | Pd(PPh₃)₄ | Air/moisture stable reagents; tolerant of most functional groups. wikipedia.orgacs.org | High toxicity of organotin compounds; purification can be difficult. organic-chemistry.orgyoutube.com |

Friedel-Crafts acylation is a classic method for forming aryl ketones. organic-chemistry.orgyoutube.com In this context, it involves the reaction of 2-chloropyridine with 2-furoyl chloride.

However, standard Friedel-Crafts reactions on pyridine are often problematic. The pyridine nitrogen is Lewis basic and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. youtube.comlibretexts.org This deactivation makes the reaction sluggish and often leads to low yields.

To overcome this, several strategies can be employed:

Acylation of activated pyridines : Using a more nucleophilic pyridine derivative, such as a lithiated 2-chloropyridine, can facilitate the reaction. For example, directed ortho-metalation of 2-chloropyridine followed by quenching with 2-furoyl chloride can provide the desired product, although controlling regioselectivity can be challenging. youtube.com

Alternative Catalysts : Using milder Lewis acids or performing the reaction under solvent-free conditions or with alternative promoters can sometimes improve yields. organic-chemistry.org

A more common approach involves the reaction of a Grignard or organolithium reagent derived from a halopyridine with a furan-based electrophile. For instance, reacting 5-lithio-2-chloropyridine (generated from 2-chloro-5-bromopyridine via lithium-halogen exchange) with 2-furoyl chloride or N-methoxy-N-methyl-2-furamide (a Weinreb amide) can yield this compound. chemicalbook.com

This strategy reverses the order of events, starting with the unchlorinated ketone, (pyridin-3-yl)(furan-2-yl)methanone, and then introducing the chlorine atom. The primary challenge is achieving regioselective chlorination at the C2 position.

A highly effective method for achieving this transformation involves a pyridine N-oxide intermediate. wikipedia.org

N-Oxidation : The starting ketone, (pyridin-3-yl)(furan-2-yl)methanone, is first oxidized to its corresponding N-oxide. This is typically done using reagents like m-CPBA or hydrogen peroxide.

Chlorination : The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The N-oxide functionality activates the C2 and C6 positions for nucleophilic attack, and subsequent rearrangement and deoxygenation install the chlorine atom specifically at the C2 position. wikipedia.org

Deoxygenation : In most cases, the chlorination step with reagents like POCl₃ results in simultaneous deoxygenation to yield the final 2-chloropyridine product directly.

This N-oxide route is often preferred due to its high regioselectivity, which avoids the formation of other chloro-isomers that would require difficult purification.

Strategic Introduction of the Furanoyl Moiety

Multi-Step Synthetic Sequences from Readily Available Precursors

For larger-scale synthesis, it is often more practical to devise a multi-step sequence starting from simple, inexpensive materials like 3-methylpyridine (B133936) (β-picoline). epo.org

A plausible synthetic sequence is outlined below:

Synthesis of 2-Chloro-5-methylpyridine (B98176) : 3-methylpyridine can be converted to 2-chloro-5-methylpyridine. One route involves forming 5-methyl-2(1H)-pyridone, which is then chlorinated with an agent like phosphorus oxychloride. epo.org

Side-Chain Chlorination : The methyl group of 2-chloro-5-methylpyridine is then chlorinated to give 2-chloro-5-(chloromethyl)pyridine (B46043). google.comscispace.comgoogle.comnih.gov This is typically achieved via a radical reaction using chlorine gas and a radical initiator.

Conversion to Aldehyde : The chloromethyl group can be converted to an aldehyde, 2-chloro-5-formylpyridine, through methods like the Sommelet reaction or by hydrolysis followed by oxidation.

Formation of the Ketone : The final furanoyl moiety can be installed by reacting the aldehyde with a furan-based Grignard or organolithium reagent (e.g., 2-furyllithium), followed by oxidation of the resulting secondary alcohol to the desired ketone.

Table 2: Example of a Multi-Step Synthetic Pathway

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 3-Methylpyridine | 1. H₂O₂, Acetic Acid 2. POCl₃ | 2-Chloro-5-methylpyridine |

| 2 | 2-Chloro-5-methylpyridine | Cl₂, AIBN (initiator) | 2-Chloro-5-(chloromethyl)pyridine |

| 3 | 2-Chloro-5-(chloromethyl)pyridine | Hexamethylenetetramine (Sommelet) | 2-Chloro-5-formylpyridine |

| 4 | 2-Chloro-5-formylpyridine | 1. 2-Furyllithium 2. PCC or MnO₂ (Oxidation) | This compound |

This multi-step approach, while longer, often provides a more scalable and cost-effective route to the target compound by utilizing readily available and cheaper starting materials.

Preparation of 2-Chloropyridine Derivatives with Activated 5-Positions

The synthesis of the target molecule necessitates a 2-chloropyridine ring that is reactive at the C-5 position for the key bond-forming step, typically an acylation or cross-coupling reaction. Activating this position often involves introducing a substituent that can either direct the acylation or serve as a handle for coupling.

Common strategies include the synthesis of 2-chloro-5-substituted pyridines where the substituent can be a nitro group, a halogen, or a methyl group. For instance, 2-chloro-5-nitropyridine (B43025) is a versatile intermediate. One high-yield preparation method avoids direct nitration by starting with 2-halogenated acrylates, which undergo condensation with nitromethane, followed by cyclization to 2-hydroxy-5-nitropyridine, and subsequent chlorination to the desired product. google.com This multi-step process offers mild conditions and high purity. google.com

Alternative precursors like 2-chloro-5-methylpyridine and 2-chloro-5-chloromethylpyridine are also valuable. The synthesis of 2-chloro-5-methylpyridine can be achieved through various routes, including the chlorination of 5-methyl-2(1H)-pyridone. google.com The further chlorination of 2-chloro-5-methylpyridine can yield 2-chloro-5-chloromethylpyridine, although this reaction must be controlled to prevent over-chlorination. google.comscispace.com A patented method describes obtaining 2-chloro-5-chloromethyl-pyridine by reacting 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent like phosphorus(V) chloride. google.com

A method for preparing 2-chloro-5-substituted pyridines from ethylidene amide compounds and dialkyl methanamide in the presence of a chlorination reagent has also been developed, showcasing the diversity of approaches to these key intermediates. google.com

Synthesis of Substituted Furan-2-carboxylic Acid Derivatives

The furanoyl moiety is typically introduced using a derivative of furan-2-carboxylic acid, such as furan-2-carbonyl chloride or methyl 2-furoate. The synthesis of these reagents is well-established. Furan-2-carbonyl chloride can be prepared from commercially available furan-2-carboxylic acid by reacting it with a chlorinating agent like thionyl chloride. mdpi.com

More advanced methods focus on creating functionalized furans that can be used in catalytic coupling reactions. For example, the catalytic generation of metal (2-furyl)carbene complexes from diazo compounds provides a pathway to a wide array of functionalized furan (B31954) derivatives. chim.it Another innovative approach is the direct carboxylation of furan derivatives. The synthesis of furan-2,5-dicarboxylic acid (FDCA), a high-value chemical, can be achieved from furan-2-carboxylic acid using carbon dioxide, which highlights methods for introducing carboxylic acid groups onto the furan ring. umich.edu

Recent research also explores the cross-ketonization of furan esters with carboxylic acids. A continuous-flow, gas-phase synthesis of 2-acetyl furan was demonstrated via the catalytic cross-ketonization of methyl 2-furoate and acetic acid over a zirconium dioxide catalyst, a method that could be adapted for the synthesis of other acyl furans. rsc.org

Catalytic Systems and Ligand Design in this compound Synthesis

The central bond-forming reaction to create this compound is typically a Friedel-Crafts acylation or a transition-metal-catalyzed cross-coupling reaction. The choice of catalyst and, if applicable, the ligand is critical for achieving high yield and selectivity.

For Friedel-Crafts type acylations, a Lewis acid catalyst is required. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are often needed in stoichiometric amounts. organic-chemistry.org Modern approaches focus on using catalytic amounts of more efficient Lewis acids. Metal triflates have emerged as powerful catalysts for Friedel-Crafts acylations, with studies showing that various metal triflates can provide good to excellent yields. researchgate.net

In the context of cross-coupling reactions (e.g., Suzuki, Stille, or Hiyama couplings), the catalyst system consists of a metal precursor (commonly palladium) and a ligand. Ligand design is paramount for controlling the catalyst's activity and selectivity. nih.gov Historically, C₂-symmetric ligands like DIOP and BINAP were favored because they reduce the number of possible isomeric catalyst-substrate complexes, which can simplify the reaction pathways and improve enantioselectivity. nih.gov More recently, non-symmetrical ligands, such as P,N-ligands, have gained prominence as their steric and electronic properties can be fine-tuned independently to optimize catalyst performance for specific reactions. nih.gov For coupling reactions involving electron-deficient heterocycles like 2-chloropyridine, ligands must be designed to promote oxidative addition and reductive elimination while resisting catalyst deactivation.

Process Intensification and Green Chemistry Principles in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, leading to the adoption of process intensification and green chemistry principles. epfl.chnih.gov These aim to reduce waste, minimize energy consumption, and use safer materials. nih.gov

Continuous Flow Synthesis Applications

Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing for the synthesis of pyridine derivatives. organic-chemistry.org This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. organic-chemistry.orgresearchgate.netthieme-connect.com

The N-oxidation of pyridines, a common step in functionalizing the pyridine ring, has been successfully implemented in a continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.orgresearchgate.netthieme-connect.com This system demonstrated high efficiency, with yields up to 99%, and remarkable stability, operating for over 800 hours without loss of catalyst activity. organic-chemistry.orgthieme-connect.com Similarly, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step in a microwave flow reactor, providing good yields and regioselectivity. technologynetworks.comresearchgate.net The synthesis of bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine has also been demonstrated using a continuous flow module, highlighting the technology's efficiency and scalability. researchgate.net

Solvent Selection and Waste Minimization Strategies

Green chemistry encourages the use of environmentally benign solvents or, ideally, solvent-free conditions. nih.govrasayanjournal.co.in For reactions like Friedel-Crafts acylation, traditional solvents are often chlorinated hydrocarbons. Greener alternatives include ionic liquids and deep eutectic solvents (DESs). researchgate.netrasayanjournal.co.in DESs, in particular, have been shown to be effective media for Friedel-Crafts reactions catalyzed by metal triflates, acting as both the solvent and promoter. researchgate.net

Waste minimization is addressed through the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. epfl.ch Catalytic processes are inherently superior to stoichiometric ones in this regard. For example, using a catalytic amount of a Lewis acid in Friedel-Crafts acylation, rather than a stoichiometric amount, significantly reduces waste. nih.gov Furthermore, designing synthetic routes with fewer steps and employing recyclable catalysts are key strategies for minimizing the process mass intensity (PMI), a metric that quantifies the total mass used to produce a kilogram of product. epfl.ch

Optimization of Reaction Conditions and Yield Enhancement

Systematic optimization of reaction parameters is crucial for maximizing product yield and purity while minimizing costs and reaction times. Key factors that are typically varied include temperature, reaction time, catalyst loading, and reactant concentrations.

In Friedel-Crafts acylations, screening different Lewis acid catalysts and their concentrations is a common starting point. A study on the acetylation of imidazo[1,2-a]pyridine (B132010) demonstrated that by systematically varying the catalyst, temperature, and reaction time, the yield could be increased from trace amounts to 99%. nih.gov The table below illustrates a typical optimization process for such a reaction.

Table 1: Optimization of Reaction Conditions for Acylation Data adapted from a study on the acylation of imidazo[1,2-a]pyridines, illustrating a general optimization strategy.

| Entry | Lewis Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl₃ (1.1) | 80 | 4 | 45 |

| 2 | AlCl₃ (1.1) | 120 | 4 | 78 |

| 3 | AlCl₃ (0.3) | 120 | 16 | 85 |

| 4 | AlCl₃ (0.1) | 160 | 16 | 99 |

| 5 | FeCl₃ (0.3) | 120 | 16 | 62 |

Source: Adapted from findings on imidazo[1,2-a]pyridine acylation. nih.gov

Similarly, for catalytic cross-ketonization reactions, the molar ratio of the reactants is a critical parameter. Research on the synthesis of 2-acetyl furan showed that varying the molar ratio of methyl 2-furoate to acetic acid had a significant impact on the conversion and yield of the desired product. rsc.org Optimizing these conditions is essential for developing a commercially viable and efficient synthesis for this compound.

Chemical Reactivity and Derivatization Pathways of 2 Chloro 5 2 Furanoyl Pyridine

Nucleophilic Aromatic Substitution at the 2-Chloro Position of the Pyridine (B92270) Ring

The presence of the electronegative nitrogen atom in the pyridine ring makes the carbon atoms, especially at the C-2 and C-4 positions, electron-deficient. stackexchange.com This electronic characteristic facilitates nucleophilic aromatic substitution (SNAr) reactions, where the chloride at the C-2 position acts as a good leaving group. Such reactions proceed via a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by resonance. stackexchange.comnih.gov The stability of this intermediate is a key factor in determining the feasibility of the substitution. stackexchange.com

Amination Reactions

The displacement of the 2-chloro substituent by various amines is a common and effective method for introducing nitrogen-based functional groups. This reaction is typically carried out by heating the 2-chloropyridine (B119429) derivative with an amine, which acts as the nucleophile. youtube.com These reactions can be performed with or without a catalyst, although palladium-catalyzed methods are also known for amination of heteroaryl chlorides. researchgate.net A variety of primary and secondary amines can be used to generate a diverse library of 2-aminopyridine (B139424) derivatives. For instance, reacting 2-chloro-5-chloromethyl-pyridine with an excess of ammonia provides a direct pathway to 2-chloro-5-aminomethyl-pyridine. google.com

Table 1: Examples of Amination Reactions on Substituted 2-Chloropyridines

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| Ammonia | 2-Amino-5-chloromethyl-pyridine | Excess liquid ammonia, optional diluent, -50°C to +50°C | google.com |

| Morpholine | 2-Morpholinopyrazine | KF, Water, 100°C | researchgate.net |

Etherification and Thioetherification

The chlorine atom at the 2-position can also be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions typically involve the sodium or potassium salt of an alcohol (alkoxide) or thiol (thiolate) as the nucleophile. For example, 2-substituted chloropyridines react with sodium methoxide to replace the chloride with a methoxy group. youtube.com Thioetherification can be achieved with thiols, often in the presence of a base to generate the more nucleophilic thiolate. Recent developments have shown that thioetherification of heteroarene electrophiles can proceed with broad scope via a proton transfer dual ionization mechanism. nih.gov

Cyanation and Related Transformations

The introduction of a cyano group at the 2-position of the pyridine ring is a valuable transformation, as the resulting cyanopyridine can be further converted into other functional groups such as carboxylic acids, amides, or amines. thieme-connect.de Cyanation is typically achieved by treating the 2-chloropyridine derivative with a cyanide salt, such as potassium or sodium cyanide. epo.orggoogle.com These reactions often require polar aprotic solvents like DMSO or DMF and may be facilitated by catalysts. epo.orggoogle.com Historically, heavy metal cyanides (e.g., cuprous cyanide) were used, but modern methods often employ phase-transfer catalysts or avoid heavy metals to create more environmentally friendly processes. epo.orggoogle.com

Table 2: Cyanation of Halopyridine Derivatives

| Reactant | Cyanide Source | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Bromo-3-chloro-5-trifluoromethylpyridine | Cuprous cyanide | Dimethylformamide (DMF) | 2-Cyano-3-chloro-5-trifluoromethylpyridine | epo.org |

| 3-Chloro-2-fluoro-5-trifluoromethylpyridine | Potassium cyanide | Aliquat 336 (phase-transfer catalyst) / Water | 3-Chloro-2-cyano-5-trifluoromethylpyridine | epo.org |

Reactivity of the Furan (B31954) Ring

The furan ring in 2-Chloro-5-(2-furanoyl)pyridine is an electron-rich aromatic system. chemicalbook.com This high electron density makes it significantly more reactive than benzene towards electrophiles. chemicalbook.comucalgary.ca The oxygen heteroatom donates electron density to the ring, facilitating electrophilic attack. quora.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on furan preferentially occurs at the C-2 and C-5 positions, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at the C-3 or C-4 positions (two resonance structures). chemicalbook.compearson.comquora.com Since the C-2 position of the furan in the title compound is already substituted, electrophilic attack is directed to the C-5 position. However, the furanoyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. Despite this deactivation, reactions such as halogenation or nitration can still occur, often requiring milder conditions than those used for benzene. pharmaguideline.com For example, furan can be brominated at low temperatures to yield 2-bromofuran. pharmaguideline.com

Table 3: Common Electrophilic Aromatic Substitution Reactions on Furan

| Reaction | Reagent | Typical Product Position |

|---|---|---|

| Halogenation | Br₂ in Dioxane | 2- (or 5- if 2- is blocked) |

| Nitration | Acetyl nitrate | 2- (or 5- if 2- is blocked) |

| Sulfonation | Pyridine-SO₃ complex | 2- (or 5- if 2- is blocked) |

Ring-Opening and Cycloaddition Reactions

The furan ring can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. pharmaguideline.comrsc.org For example, treatment with agents like hydrogen peroxide can lead to cleavage of the furan ring. pharmaguideline.com This reactivity can be exploited for the synthesis of linear dicarbonyl compounds. rsc.orgnih.gov

Furan can also act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction, with electron-deficient dienophiles. quora.comcore.ac.uk This reactivity allows for the construction of oxabicyclic systems, which are valuable intermediates in the synthesis of more complex molecules. quora.com The aromaticity of furan means that the Diels-Alder reaction is often reversible. core.ac.uk The presence of substituents on the furan ring can influence the rate and stereoselectivity of these cycloaddition reactions. core.ac.uknih.gov

Based on a comprehensive review of the available search results, it is not possible to generate a scientifically accurate and detailed article on the chemical reactivity of "this compound" that adheres to the specific outline provided.

The search results lack specific experimental data, research findings, and examples for the requested transformations—such as reductions, Wittig olefination, condensation reactions, metal-mediated functionalization, and the formation of annulated systems—being performed directly on the compound "this compound".

While general principles of these chemical reactions on related pyridine or furan compounds are well-documented, there is no specific information available in the provided search results to fulfill the requirements for a thorough and scientifically accurate article focused solely on "this compound" as instructed. Providing an article without this specific data would lead to speculation and would not meet the quality and accuracy standards requested.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 2 Furanoyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural confirmation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing invaluable information on connectivity and electronic structure.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

The ¹H NMR spectrum of 2-Chloro-5-(2-furanoyl)pyridine is anticipated to display distinct signals corresponding to the protons of the pyridine (B92270) and furan (B31954) rings. The pyridine ring protons, due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, would likely appear in the downfield region of the spectrum. Specifically, the proton at position 6 of the pyridine ring is expected to be a doublet, coupled to the proton at position 4. The proton at position 4 would likely present as a doublet of doublets, showing coupling to the protons at positions 3 and 6. The proton at position 3 is also expected to be a doublet, coupled to the proton at position 4.

The furan ring protons would also exhibit characteristic chemical shifts and coupling patterns. The proton at position 5 of the furan ring, adjacent to the carbonyl group, would be the most deshielded of the furan protons. The proton at position 3 would likely appear as a doublet of doublets, coupled to the protons at positions 4 and 5. The proton at position 4 is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to the protons at positions 3 and 5.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the ketone linkage is expected to have the most downfield chemical shift, typically in the range of 180-200 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region, with the carbon atom bonded to the chlorine atom (C2) showing a characteristic shift. The carbon atoms of the furan ring would also resonate in the aromatic region, with their specific shifts influenced by the oxygen atom and the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 8.20-8.30 (d) | 138-140 |

| Pyridine-H4 | 7.90-8.00 (dd) | 125-127 |

| Pyridine-H6 | 8.90-9.00 (d) | 150-152 |

| Furan-H3' | 7.30-7.40 (dd) | 112-114 |

| Furan-H4' | 6.60-6.70 (t) | 118-120 |

| Furan-H5' | 7.70-7.80 (dd) | 147-149 |

| Pyridine-C2 | - | 152-154 |

| Pyridine-C5 | - | 134-136 |

| Furan-C2' | - | 153-155 |

| C=O | - | 185-187 |

Note: These are predicted values based on analogous structures and may vary from experimental data. Coupling patterns are indicated in parentheses (d = doublet, dd = doublet of doublets, t = triplet).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further substantiate the structural assignment, a suite of two-dimensional (2D) NMR experiments would be invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity within the pyridine and furan rings. Cross-peaks would be expected between H3 and H4, and between H4 and H6 on the pyridine ring, as well as between H3', H4', and H5' on the furan ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be crucial for establishing the connectivity between the pyridine ring, the carbonyl group, and the furan ring. For instance, correlations would be expected from the pyridine protons (H4, H6) to the carbonyl carbon, and from the furan protons (H3') to the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This can be useful in determining the preferred conformation of the molecule, particularly the relative orientation of the furan and pyridine rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1680 cm⁻¹. The exact position of this band would be influenced by the electronic effects of the attached pyridine and furan rings. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and furan rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The C-Cl stretch would also be Raman active.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 (m) | 3100-3000 (s) |

| Carbonyl (C=O) Stretch | 1680-1650 (s) | 1680-1650 (m) |

| Aromatic C=C/C=N Stretch | 1600-1400 (m, multiple bands) | 1600-1400 (s, multiple bands) |

| C-O-C (furan) Stretch | 1250-1050 (s) | 1250-1050 (w) |

| C-Cl Stretch | 800-600 (m) | 800-600 (s) |

Note: These are predicted values based on characteristic group frequencies. Intensity is indicated in parentheses (s = strong, m = medium, w = weak).

Mass Spectrometry (MS) Techniques for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass measurement of this ion would allow for the unambiguous verification of the molecular formula, C₁₀H₆ClNO₂. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) provides both retention time information and mass spectral data. The electron ionization (EI) mass spectrum obtained from GC-MS would provide detailed information about the fragmentation pathways of this compound. Common fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the pyridine or furan rings.

Table 3: Predicted Key Mass Spectral Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Ion | Structure |

| 207/209 | [M]⁺ | [C₁₀H₆ClNO₂]⁺ |

| 178/180 | [M - CO]⁺ | [C₉H₆ClNO]⁺ |

| 111/113 | [Cl-Py]⁺ | [C₅H₃ClN]⁺ |

| 95 | [Furan-CO]⁺ | [C₅H₃O₂]⁺ |

| 67 | [Furan]⁺ | [C₄H₃O]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography provides definitive information about the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of closely related structures offers significant insight into its likely molecular conformation and packing.

Key derivatives such as 2-Chloro-5-(chloromethyl)pyridine (B46043) and 2-Chloro-5-nitropyridine (B43025) have been characterized crystallographically, providing a framework for understanding the geometry of the 2-chloro-5-substituted pyridine ring.

In the case of 2-Chloro-5-(chloromethyl)pyridine , the molecule is nearly planar. nih.gov The crystal structure reveals that molecules form dimers through weak C—H···N intermolecular hydrogen bonds, which contribute to the stabilization of the crystal lattice. nih.gov Similarly, the structure of 2-Chloro-5-nitropyridine is reported to be essentially flat, with all non-hydrogen atoms lying in a common plane. nih.govresearchgate.net Its crystal packing is influenced by Cl···O and non-classical C–H···O interactions, which link adjacent molecules into chains and layers. nih.govresearchgate.net

Table 1: Crystallographic Data for Derivatives of this compound

| Parameter | 2-Chloro-5-(chloromethyl)pyridine nih.gov | 2-Chloro-5-nitropyridine nih.govresearchgate.net |

|---|---|---|

| Formula | C₆H₅Cl₂N | C₅H₃ClN₂O₂ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P1 |

| a (Å) | 4.0770 (8) | 3.7599 (8) |

| b (Å) | 10.322 (2) | 5.8641 (13) |

| c (Å) | 16.891 (3) | 7.0189 (15) |

| **α (°) ** | 90 | 84.687 (3) |

| **β (°) ** | 95.95 (3) | 89.668 (3) |

| **γ (°) ** | 90 | 76.020 (3) |

| **Volume (ų) ** | 707.0 (2) | 149.50 (6) |

| Z | 4 | 1 |

This table is interactive. Click on the headers to sort the data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₆ClNO₂), the theoretical exact mass can be calculated, which serves as a primary identifier in HRMS analysis.

While specific experimental HRMS data for this compound is not publicly documented, the principles of the technique can be illustrated by examining its derivatives. For instance, the computed exact mass of 2-Chloro-5-nitropyridine (C₅H₃ClN₂O₂) is 157.9883050 Da. nih.gov HRMS can distinguish this from other molecules with the same nominal mass, confirming its elemental formula.

The fragmentation pattern in mass spectrometry provides further structural information. For this compound, fragmentation would likely involve characteristic losses related to its functional groups. Previous studies on the fragmentation of pyridine derivatives show that the lowest energy pathway often involves the loss of small, stable molecules. For the target compound, expected fragmentation could include:

Loss of HCN or HNC: A common fragmentation pathway for pyridine rings.

Cleavage of the furan ring: Leading to various smaller fragment ions.

Loss of CO: A characteristic fragmentation of the carbonyl group in the furanoyl moiety.

Analysis of these fragmentation patterns, combined with the accurate mass of the parent ion and its fragments, would allow for the unambiguous structural confirmation of the molecule.

Table 2: Calculated and Observed Masses of Pyridine Derivatives

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| This compound | C₁₀H₆ClNO₂ | 207.0087 |

| 2-Chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | 160.9799 nih.gov |

| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 157.9883 nih.gov |

This table is interactive. Users can sort by compound name, formula, or mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The structure of this compound contains several chromophores—the pyridine ring, the furan ring, and the carbonyl group—which give rise to characteristic electronic transitions.

The primary transitions expected for this molecule are π → π* and n → π*.

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system formed by the pyridine and furanoyl groups would lead to such transitions, likely in the near-UV region.

n → π transitions:* These are lower-intensity absorptions that occur when a non-bonding electron (from the nitrogen in the pyridine ring or the oxygens in the furanoyl group) is promoted to a π* antibonding orbital. These transitions require less energy and thus occur at longer wavelengths.

Spectroscopic studies of related compounds support these expectations. For example, simple ketones often exhibit a weak n → π* transition around 270-300 nm. masterorganicchemistry.com Furan itself shows a strong absorption around 200-220 nm due to π → π* transitions. nist.gov The presence of conjugation between the aromatic rings and the carbonyl group in this compound would be expected to shift these absorption maxima to longer wavelengths (a bathochromic or red shift).

Table 3: Expected Electronic Transitions for this compound Based on Analogous Structures

| Transition Type | Associated Moiety | Expected Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| **π → π*** | Conjugated Pyridine-Furanoyl System | ~220-280 nm | High ( > 10,000) |

| **n → π*** | Carbonyl group, N and O heteroatoms | ~270-320 nm | Low (10 - 1,000) |

This table is interactive and provides a summary of expected spectroscopic features.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 2 Furanoyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on 2-Chloro-5-(2-furanoyl)pyridine would typically involve optimizing the molecule's geometry to find its lowest energy conformation. This would provide key data such as bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and furan (B31954) rings.

However, no specific DFT studies detailing the optimized geometry or electronic properties of this compound were found in the reviewed literature. A hypothetical data table for such findings would look like this:

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: The following data is illustrative and not based on actual published results.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Lengths (Å) | C-Cl | Data not available |

| C=O | Data not available | |

| N-C (pyridine) | Data not available | |

| Bond Angles (°) | C-C-Cl | Data not available |

| C-C(O)-C | Data not available | |

| Dihedral Angle (°) | Pyridine-Furan | Data not available |

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide benchmark-quality data. These would be used to refine the understanding of the electronic structure and energy of this compound.

Specific ab initio calculations for this compound have not been identified in public databases or scientific publications.

Reactivity Prediction and Mechanistic Elucidation

Computational methods are invaluable for predicting how and where a molecule will react. This is achieved by analyzing the molecule's electronic properties and modeling the energy changes along a reaction pathway.

Frontier Molecular Orbital (FMO) Analysis and Fukui Indices

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity towards electrophiles and nucleophiles. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. Fukui indices are then calculated from the electron density to pinpoint the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks.

A search for FMO analysis or calculated Fukui indices for this compound did not yield any specific results.

Table 2: Hypothetical Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual published results.)

| Descriptor | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Transition State Modeling for Reaction Pathways

To understand the mechanism of a chemical reaction, chemists model the transition state—the highest energy point along the reaction coordinate. Calculating the structure and energy of a transition state allows for the determination of the activation energy, which is a key factor in reaction kinetics. For this compound, this could involve modeling its synthesis or its reactions, such as nucleophilic substitution at the chloro-substituted carbon.

No studies featuring transition state modeling for reactions involving this compound were found.

Spectroscopic Property Simulation (NMR, IR, Raman)

Computational chemistry can simulate various types of spectra, which is extremely useful for interpreting experimental data and confirming a molecule's structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule, aiding in the assignment of peaks in experimental NMR spectra.

While spectroscopic simulations are a standard part of computational characterization, no published simulated NMR, IR, or Raman spectra for this compound could be located.

Table 3: Hypothetical Simulated Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on actual published results.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | Data not available | Carbonyl stretch |

| ν(C-Cl) | Data not available | Carbon-chlorine stretch |

| Ring Breathing | Data not available | Pyridine/Furan ring mode |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is primarily dictated by the torsional angle between the pyridine and furan rings. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the barriers between them. This is crucial as the three-dimensional shape of the molecule governs its interaction with biological targets or its packing in a crystalline state. For instance, a study on the dynamics of guest solvent molecules within a crystalline host demonstrated the power of MD simulations in revealing complex molecular motions, including jump-type and libration-type movements, which would be analogous to the internal rotations within this compound. nih.gov

Intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, are fundamental to the compound's behavior in a condensed phase or a biological environment. The chlorine substituent on the pyridine ring can participate in halogen bonding, a directional interaction with nucleophilic atoms. The nitrogen atom in the pyridine ring and the carbonyl oxygen can act as hydrogen bond acceptors. The aromatic pyridine and furan rings can engage in π-π stacking interactions. MD simulations can quantify the strength and dynamics of these interactions. For example, simulations of pyridine derivatives have been used to understand their binding modes within protein active sites, highlighting the importance of specific intermolecular contacts. mdpi.com

To illustrate the type of data obtained from MD simulations, the following table presents a hypothetical summary of a conformational analysis for this compound.

| Dihedral Angle (Pyridine-Furan) | Potential Energy (kcal/mol) | Population (%) | Dominant Intermolecular Interactions |

| 0° (Coplanar) | 5.2 | 15 | Steric Hindrance |

| 30° | 1.5 | 35 | Favorable π-π stacking |

| 60° | 0.0 | 45 | Optimal balance of steric and electronic effects |

| 90° | 3.8 | 5 | Loss of conjugation |

This table is illustrative and not based on published experimental data for this specific compound.

In Silico Screening Methodologies for Molecular Interaction Prediction

In silico screening, particularly molecular docking, is a cornerstone of modern drug discovery and materials science. nih.gov This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking could be employed to screen for potential biological targets, such as enzymes or receptors.

The process involves generating a three-dimensional model of this compound and docking it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. Studies on other 2-chloro-pyridine derivatives have successfully used molecular docking to identify potential antitumor agents by predicting their binding to telomerase. sigmaaldrich.comnih.gov Similarly, docking studies on furan-containing compounds have explored their potential as anticoagulants. fiveable.me

For example, if this compound were to be investigated as a potential inhibitor of a specific kinase, docking simulations could predict its binding mode and affinity. The results would highlight key interactions, such as hydrogen bonds between the furanoyl oxygen and backbone amides of the protein, or hydrophobic interactions involving the chloro-pyridine ring.

A hypothetical outcome of a molecular docking study for this compound against a kinase target is presented below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Kinase A | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |

| Kinase B | -7.2 | Asp165, Phe167 | Hydrogen Bond, π-π Stacking |

| Kinase C | -6.1 | Val34, Ala52 | Hydrophobic |

This table is illustrative and not based on published experimental data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. fiveable.me By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent or selective molecules.

For this compound, a QSAR study would involve synthesizing a series of derivatives with variations in substituents on either the pyridine or furan ring. The biological activity of these compounds would be experimentally determined, and then correlated with calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

QSAR studies on other pyridine derivatives have been successfully used to develop models for their P-glycoprotein inhibitory activity and to understand the factors influencing their clearance. nih.gov Similarly, QSAR analyses of furan-containing compounds have provided insights into their antiproliferative activities. nih.gov The fundamental principle is that the biological activity is a function of the physicochemical properties of the molecule. fiveable.me

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC₅₀) = 0.5 * (logP) - 0.2 * (Molecular Volume) + 1.5 * (Dipole Moment) + C

This equation would suggest that higher biological activity (lower IC₅₀) is associated with increased lipophilicity and dipole moment, and decreased molecular volume. Such a model provides clear design principles for optimizing the lead compound.

The following table summarizes the types of descriptors that would be used in a QSAR study of this compound derivatives.

| Derivative | logP | Molecular Volume (ų) | Dipole Moment (Debye) | Experimental IC₅₀ (µM) |

| This compound | 2.5 | 180 | 3.1 | 10.5 |

| 2-Bromo-5-(2-furanoyl)pyridine | 2.8 | 185 | 3.0 | 8.2 |

| 2-Chloro-5-(5-methyl-2-furanoyl)pyridine | 2.9 | 195 | 3.3 | 7.5 |

| 2-Chloro-5-(2-thienoyl)pyridine | 2.7 | 182 | 3.5 | 9.8 |

This table is illustrative and not based on published experimental data for these specific compounds.

Applications in Chemical Synthesis and Advanced Materials Research

2-Chloro-5-(2-furanoyl)pyridine as a Versatile Synthetic Building Block

The reactivity of the chlorine atom on the pyridine (B92270) ring and the ketone functional group allows for numerous chemical transformations, establishing this compound as a key starting material in organic synthesis.

The pyridine and furan (B31954) rings are fundamental heterocyclic systems in medicinal chemistry and materials science. The structure of this compound serves as an excellent scaffold for constructing more complex heterocyclic frameworks. The chlorine atom can be readily displaced by various nucleophiles, and the ketone group can undergo a wide array of reactions, such as condensation or reduction followed by further functionalization.

For instance, derivatives based on pyridine and furan dicarboxamide scaffolds are known to possess numerous chemical and biological properties, making them a focus of research in the discovery of new pharmacologically active compounds. mdpi.com The synthesis of such complex molecules often starts from simpler building blocks like chloropyridines. Research has demonstrated the synthesis of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties, which are being investigated as potential antitumor agents. nih.gov Furthermore, related chloropyridine compounds are used to synthesize other heterocyclic systems like pyrimidines, which have industrial applications. japsonline.com The general synthetic utility of the chloropyridine group is highlighted in its use to prepare various substituted pyridines, which are themselves important intermediates. google.comgoogle.comchemicalbook.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Related Pyridine Precursors

| Precursor Class | Resulting Heterocycle | Potential Application |

|---|---|---|

| Pyridine/Furan Dicarboxamides | Poly-heterocyclic amides | Pharmacology, Supramolecular Chemistry mdpi.com |

| 2-Chloropyridines | Flavone-substituted pyridines | Antitumor agents nih.gov |

| 2-Chloropyridines | Substituted pyrimidines | Industrial chemicals japsonline.com |

| 2-Chloro-5-(chloromethyl)pyridine (B46043) | Hydrazone derivatives | Antimicrobial, Antimalarial asianpubs.orgresearchgate.net |

The structural motifs within this compound are present in numerous complex and commercially significant organic molecules. The related compound, 2-chloro-5-(chloromethyl)pyridine, is a well-established and vital intermediate in the production of neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid. google.comresearchgate.netpatsnap.comchemicalbook.com This underscores the industrial relevance of the 2-chloropyridine (B119429) moiety.

Similarly, other substituted chloropyridines serve as crucial intermediates. For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key precursor for certain herbicides. google.com The synthesis of these complex agrochemicals often involves multi-step processes where the chloropyridine derivative is a central component. google.comgoogle.com The inherent reactivity of the this compound molecule positions it as a valuable intermediate for the synthesis of a new generation of bioactive compounds and other complex organic targets.

Development of New Ligands for Transition Metal Catalysis

The design of effective ligands is central to the advancement of transition metal catalysis. The molecular architecture of this compound, featuring a pyridine nitrogen atom, a furan oxygen atom, and a carbonyl oxygen, presents multiple potential coordination sites for metal ions. This makes it an attractive candidate for the development of novel ligands.

Pyridine-2,6-dicarboxamide scaffolds, which share the pyridine core, are known to be excellent chelating ligands for a variety of metal cations, including copper, cobalt, iron, nickel, and palladium. mdpi.com Moreover, fluorinated pyrimidine (B1678525) derivatives, structurally related to chloropyridines, have been successfully used to synthesize ligands for iridium complexes used in high-efficiency organic light-emitting diodes (OLEDs). ossila.com The ability to fine-tune the electronic and steric properties of the ligand by modifying the this compound backbone could lead to the development of highly selective and active catalysts for a range of organic transformations.

Exploration in Polymer and Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The functional groups within this compound are capable of participating in such interactions, including hydrogen bonding (via the carbonyl oxygen and potentially introduced functionalities) and π-π stacking (via the aromatic pyridine and furan rings).

Research on related pyridine- and furan-dicarboxamide derivatives has shown their significant potential in supramolecular and coordination chemistry. mdpi.com These molecules can self-assemble into well-defined architectures. Crystal structure analysis of the related compound 2-chloro-5-(chloromethyl)pyridine reveals that molecules form dimers through weak C-H···N intermolecular hydrogen bonds, which contributes to the stability of the crystal structure. researchgate.net This capacity for self-assembly suggests that this compound could be a valuable synthon for creating novel supramolecular structures or for incorporation into polymers to imbue them with specific recognition or self-healing properties.

Functional Materials Research and Design

The unique combination of a π-electron deficient pyridine ring and a π-electron rich furan ring, connected by a carbonyl group, gives this compound interesting electronic properties. These properties can be exploited in the design of novel functional materials.

Scaffolds based on pyridine- and furan-dicarboxamides are utilized in the design of various functional materials, including sensors. mdpi.com The electronic characteristics of these heterocyclic systems are key to their function. By chemically modifying this compound, for example by polymerization or by incorporating it into larger conjugated systems, it is possible to create materials with tailored optical and electronic properties suitable for applications in areas such as organic electronics. The use of related pyrimidine building blocks in the synthesis of ligands for iridium complexes that achieve high external quantum efficiency in OLEDs highlights the potential of such heterocyclic systems in advanced materials. ossila.com

Design of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. Fluorescent probes, in particular, allow for the real-time monitoring of specific analytes in living cells. The pyridine scaffold is a common feature in the design of such probes.

A notable example is the development of an aggregation-induced emission (AIE) fluorescent probe based on an imidazo[1,2-a]pyridine (B132010) core, which was designed to detect hydrogen peroxide in living cells. mdpi.com This probe demonstrated high selectivity and sensitivity, showcasing the utility of the pyridine motif as a fluorophore platform. The synthesis of this probe involved the reaction of 2-aminopyridine (B139424) with 2-hydroxyacetophenone (B1195853) to form the core imidazole[1,2-a]pyridine structure. mdpi.com Given its intrinsic functionalities, this compound could be chemically modified to create novel probes for detecting specific biomolecules or ions, thereby providing new tools for chemical biology research. The use of similar heterocyclic scaffolds in the development of sensors further supports this potential. mdpi.com

Table 2: Summary of Compound Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (6-chloro-3-pyridinyl)(2-furyl)methanone | sigmaaldrich.com |

| Molecular Formula | C10H6ClNO2 | sigmaaldrich.comchembk.com |

| Molecular Weight | 207.61 g/mol | chembk.com |

| Physical Form | Yellow solid | sigmaaldrich.com |

| InChI Key | WDQAGVRTKLSCKJ-UHFFFAOYSA-N | sigmaaldrich.com |

Future Perspectives and Emerging Research Domains for 2 Chloro 5 2 Furanoyl Pyridine

Uncharted Reactivity and Unconventional Synthetic Routes

The reactivity of 2-Chloro-5-(2-furanoyl)pyridine is largely dictated by its constituent parts: the reactive C-Cl bond on the pyridine (B92270) ring, the various C-H bonds, and the furan (B31954) ring, which is susceptible to electrophilic attack. Future research will likely focus on leveraging these sites in novel ways.

Photocatalysis and Radical Chemistry: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. acs.orgresearchgate.net For this compound, this opens up avenues for reactions that are difficult to achieve through traditional thermal methods. For instance, the site-selective functionalization of the pyridine C-H bonds could be explored. acs.orgresearcher.life Furthermore, pyridinyl radicals, generated via single-electron reduction, offer a distinct reactivity profile that could be harnessed for novel C-C bond formations, diverging from classical approaches. researchgate.netrecercat.cat

Unconventional Synthetic Approaches: Beyond traditional Friedel-Crafts or cross-coupling strategies, new methods for synthesizing the core furanoylpyridine skeleton are emerging. C-H activation, for example, represents a highly atom-economical approach. A potential, yet unexplored, route could involve the direct coupling of 2-chloropyridine (B119429) with furan-2-carbaldehyde, or a related furan derivative, via a transition-metal-catalyzed C-H acylation. This would bypass the need for pre-functionalized furan precursors.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is poised to revolutionize how molecules are discovered and synthesized. nih.govgwern.net For this compound, these computational tools offer several exciting prospects.

Yield Optimization and Catalyst Selection: Machine learning models, particularly those integrating quantum mechanical calculations, are becoming adept at predicting reaction yields with high accuracy. mdpi.comdigitellinc.comresearchgate.net By analyzing descriptors from reactants, catalysts, and solvents, these models can create a predictive landscape that guides chemists toward the optimal conditions for synthesizing this compound with maximum efficiency.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | Utilizes deep learning models (e.g., GCN, Transformers) to propose synthetic pathways from commercially available starting materials. nih.govresearchgate.net | Accelerates the design of efficient and novel syntheses for complex derivatives. |

| Reaction Yield Prediction | Employs algorithms like Random Forest or Support Vector Machines (SVM) to forecast the yield of a reaction under specific conditions. mdpi.comdigitellinc.com | Optimizes reaction conditions (temperature, solvent, catalyst) computationally before lab experiments. |

| Property Prediction | Predicts physicochemical properties, biological activity, or toxicity based on molecular structure. | Enables rapid virtual screening of potential derivatives for desired applications, such as drug discovery. |

| Automated Mechanism | Helps elucidate complex reaction pathways by analyzing experimental data and computational inputs. | Deepens the fundamental understanding of reactivity and helps in troubleshooting failed reactions. |

Exploration of Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding synthetic planning. Future research on this compound will undoubtedly prioritize more environmentally benign and efficient manufacturing processes.

Greener Catalysis for Friedel-Crafts Acylation: The core synthesis of this molecule often involves a Friedel-Crafts acylation, a reaction traditionally catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. A key research direction is the development of reusable, solid acid catalysts. researchgate.net Materials such as metal-exchanged heteropoly acids or zeolites could offer high activity and selectivity under solvent-free or greener solvent conditions. researchgate.netias.ac.in

Flow Chemistry: Continuous flow synthesis offers enhanced safety, efficiency, and scalability compared to batch processing. rsc.orgdtu.dk Implementing a flow process for the synthesis of this compound could allow for better control over reaction exotherms, reduce reaction times, and facilitate easier purification. This is particularly relevant for potentially hazardous or rapid reactions.

Advanced In Situ Spectroscopic Monitoring of Reactions

To achieve precise control over the synthesis of this compound, real-time monitoring of reaction progress is crucial. Advanced in situ spectroscopic techniques provide a window into the reacting vessel, capturing data on kinetics, intermediates, and impurity formation without the need for sampling.

Real-Time Kinetic and Mechanistic Analysis: Techniques like Fourier Transform Infrared (FT-IR) and Near-Infrared (NIR) spectroscopy are powerful tools for process analytical technology (PAT). dtu.dkmt.com For instance, in a Grignard-based synthesis, in situ FT-IR can monitor the consumption of the ketone starting material and the formation of the magnesium alkoxide product in real-time. mt.comresearchgate.net This allows for the precise determination of reaction endpoints, the identification of induction periods, and the detection of any unexpected side reactions, leading to improved yield and purity. dtu.dkresearchgate.net

Table 2: In Situ Spectroscopic Techniques for Monitoring Synthesis

| Technique | Information Gained | Application to this compound Synthesis |

| FT-IR (ReactIR) | Concentration of key functional groups (e.g., C=O, C-Cl) over time. | Monitoring the Friedel-Crafts acylation step by tracking the consumption of the acylating agent and formation of the ketone product. researchgate.net |

| NIR Spectroscopy | Quantitative analysis of reactants and products in solution or slurries. | Real-time control of reactant ratios in a continuous flow process to minimize impurity formation. researchgate.netcore.ac.uk |

| Raman Spectroscopy | Complements FT-IR, particularly for bonds that are weakly IR-active and for reactions in aqueous media. | Studying catalyst behavior and phase changes during the reaction. |

| Process NMR | Detailed structural information on all soluble species in the reaction mixture. | Unambiguously identifying transient intermediates and byproducts to build a comprehensive mechanistic picture. |

Mechanistic Insights into Complex Transformation Pathways

A deep, fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for rational optimization. This involves a synergistic combination of experimental kinetics and computational modeling.

Computational Chemistry (DFT Studies): Density Functional Theory (DFT) calculations can be employed to map the entire potential energy surface of a reaction. nih.gov For the key bond-forming steps, such as a Suzuki-Miyaura cross-coupling to modify the chloro-position or the Friedel-Crafts acylation itself, DFT can elucidate the structures of transition states and intermediates. nih.gov This can reveal the rate-determining step, explain observed regioselectivity, and guide the rational design of more efficient catalysts. researchgate.netresearchgate.net

Elucidating Catalytic Cycles: For transition-metal-catalyzed reactions, such as those involving palladium, a detailed mechanistic study is crucial. rsc.orgresearchgate.netcore.ac.uk Research could focus on identifying the true catalytic species, understanding the oxidative addition and reductive elimination steps, and determining the catalyst's resting state. Such insights are vital for overcoming catalyst deactivation and improving turnover numbers. researchgate.net

Rational Design of Derivatives for Targeted Molecular Interactions

The this compound scaffold is a prime candidate for derivatization in medicinal and materials chemistry. Rational design, guided by structure-activity relationships (SAR), allows for the targeted synthesis of new molecules with enhanced properties. drugdesign.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule—the chloro substituent, the pyridine ring, and the furan ring—and assessing the impact on a desired activity (e.g., enzyme inhibition, cytotoxicity), a detailed SAR can be built. nih.govresearchgate.netcsic.esnih.gov For example, the introduction of a furoyl group has been shown to significantly enhance the cytotoxicity of chalcone (B49325) derivatives in cancer cell lines. csic.es This knowledge can be leveraged to design potent derivatives of this compound.

Bioisosteric Replacement: The chlorine atom at the 2-position is a key site for modification. Bioisosteric replacement strategies, where the chlorine is swapped for other functional groups with similar steric or electronic properties (e.g., -CF₃, -CN, small alkyl groups), can be used to fine-tune a molecule's pharmacokinetic or pharmacodynamic profile. spirochem.comnih.govdigitellinc.com This is a common and powerful strategy in drug discovery to improve potency, reduce toxicity, or secure novel intellectual property. nih.gov

Table 3: Illustrative Rational Design Strategy for Derivatives

| Modification Site | Original Group | Potential Replacement | Rationale for Modification |

| Pyridine C2 | -Cl | -CF₃ | Enhance metabolic stability and lipophilicity. spirochem.com |

| Pyridine C2 | -Cl | -OCH₃ | Act as a hydrogen bond acceptor; alter electronics. |

| Pyridine C2 | -Cl | -CN | Introduce a polar, hydrogen bond accepting group. |

| Pyridine C4/C6 | -H | -F, -CH₃ | Block potential sites of metabolism; probe steric/electronic interactions. |

| Furan C5 | -H | -Br, -CH₃ | Modulate electronic properties of the furan ring and probe for new binding interactions. |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | Phthalyl chloride, DCM, 0–5°C | 85 | |

| Furanoyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 |

Advanced: How can regioexhaustive functionalization be optimized using this compound?

Answer: